Ethyleneglycol-bis-{difluorophosphite}
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Overview
Description
Ethyleneglycol-bis-{difluorophosphite} is a chemical compound with the molecular formula C2H4F4O2P2. It is also known by its systematic name, phosphorodifluoridous acid, ethylene ester . This compound is characterized by its unique structure, which includes two difluorophosphite groups attached to an ethylene glycol backbone. It has a molecular weight of 197.99 g/mol and a boiling point of 50°C at 180 Torr .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyleneglycol-bis-{difluorophosphite} can be synthesized through the reaction of ethylene glycol with difluorophosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction is as follows: [ \text{C2H4(OH)2 + 2 HPO2F2 → C2H4F4O2P2 + 2 H2O} ]
Industrial Production Methods
In an industrial setting, the production of ethyleneglycol-bis-{difluorophosphite} involves the use of high-purity reagents and precise reaction conditions to achieve high yields and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyleneglycol-bis-{difluorophosphite} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The difluorophosphite groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ethyleneglycol-bis-{difluorophosphite} include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of ethyleneglycol-bis-{difluorophosphite} depend on the type of reaction. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphite compounds .
Scientific Research Applications
Ethyleneglycol-bis-{difluorophosphite} has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of ethyleneglycol-bis-{difluorophosphite} involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The difluorophosphite groups play a crucial role in these interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phosphorodifluoridous acid, ethylene ester: Similar in structure but may have different reactivity and applications.
Ethyleneglycol-bis-{difluorophosphate}: Contains phosphate groups instead of phosphite, leading to different chemical properties and uses.
Uniqueness
Ethyleneglycol-bis-{difluorophosphite} is unique due to its specific combination of ethylene glycol and difluorophosphite groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C2H4F4O2P2 |
---|---|
Molecular Weight |
197.99 g/mol |
IUPAC Name |
2-difluorophosphanyloxyethoxy(difluoro)phosphane |
InChI |
InChI=1S/C2H4F4O2P2/c3-9(4)7-1-2-8-10(5)6/h1-2H2 |
InChI Key |
JJJUZXKATBRCLI-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(F)F)OP(F)F |
Origin of Product |
United States |
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